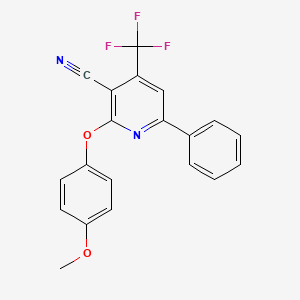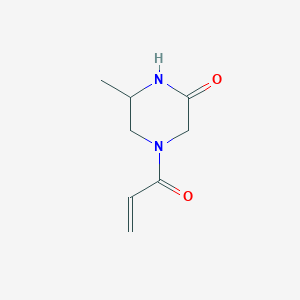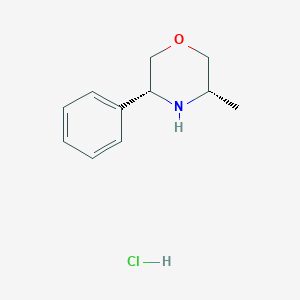![molecular formula C16H12N4O3 B2444340 N-[(Z)-(3-カルバモイルクロメン-2-イリデン)アミノ]ピリジン-4-カルボキサミド CAS No. 325804-67-9](/img/structure/B2444340.png)
N-[(Z)-(3-カルバモイルクロメン-2-イリデン)アミノ]ピリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
科学的研究の応用
(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
Target of Action
Compounds with similar structures, such as indole carboxamides and pyridine carboxamides , have been reported to interact with a variety of enzymes and proteins, inhibiting their activity .
Mode of Action
It’s worth noting that the presence of a carboxamide moiety in similar compounds causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect numerous oxidation–reduction processes .
Pharmacokinetics
A study on similar pyridine carboxamide derivatives has been conducted, which might provide insights into the pharmacokinetics of this compound .
Result of Action
Similar compounds have shown promising anti-proliferative activity against several cancer cell lines .
Action Environment
It’s worth noting that the chemical space and parallelization potential of similar compounds have attracted increasing attention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and malononitrile in the presence of a base such as piperidine.
Hydrazone Formation: The chromene derivative is then reacted with isonicotinic acid hydrazide to form the hydrazone linkage. This step usually requires refluxing the reactants in ethanol.
Industrial Production Methods
While the laboratory synthesis of (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized chromene derivatives with various substituents.
類似化合物との比較
Similar Compounds
(E)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide: The E-isomer of the compound, which may exhibit different biological activities.
2-(2-hydrazono)-2H-chromene-3-carboxamide: Lacks the isonicotinoyl group, potentially altering its biological properties.
2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity.
Uniqueness
- The presence of the isonicotinoylhydrazono group in (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide imparts unique biological activities, making it a promising candidate for drug development.
- The Z-configuration of the hydrazone linkage may influence its binding affinity and specificity towards molecular targets.
特性
CAS番号 |
325804-67-9 |
|---|---|
分子式 |
C16H12N4O3 |
分子量 |
308.29 g/mol |
IUPAC名 |
N-[(E)-(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H12N4O3/c17-14(21)12-9-11-3-1-2-4-13(11)23-16(12)20-19-15(22)10-5-7-18-8-6-10/h1-9H,(H2,17,21)(H,19,22)/b20-16+ |
InChIキー |
OXORPMPLPMXZQH-CAPFRKAQSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=NC=C3)/O2)C(=O)N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2444258.png)



![({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid](/img/structure/B2444264.png)
![5,5-dimethyl-5,6,8,9,10,11-hexahydro[1]benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine](/img/structure/B2444265.png)
![N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444267.png)

![3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride](/img/structure/B2444270.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid](/img/structure/B2444276.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2444277.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2444278.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2444279.png)
